Lipophilicity: Octahydro vs. Indolin-2-one
Octahydro-2H-indol-2-one exhibits a computed LogP of 1.07, which is lower than the 1.32 reported for its aromatic counterpart indolin-2-one (oxindole) . This counter-intuitive finding—that the saturated analog is less lipophilic despite its additional hydrogen atoms—can be rationalized by the loss of the polarizable aromatic π-system.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 1.07 (Octahydro-2H-indol-2-one, CAS 90154-87-3) |
| Comparator Or Baseline | 1.32 (Indolin-2-one, CAS 59-48-3) |
| Quantified Difference | ΔLogP = -0.25 (octahydro analog is less lipophilic) |
| Conditions | Computed partition coefficient values from vendor-provided physicochemical data |
Why This Matters
This LogP difference directly influences the selection of the scaffold for optimizing oral bioavailability in lead compounds, as lower lipophilicity is generally associated with reduced off-target binding and improved developability profiles.
